molecular formula C8H14ClNO2 B6281748 (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride CAS No. 2445052-99-1

(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride

Cat. No.: B6281748
CAS No.: 2445052-99-1
M. Wt: 191.65 g/mol
InChI Key: HHRRHIWMRORATM-FXFNDYDPSA-N
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Description

(3aR,5S,6aS)-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride is a chiral, bicyclic scaffold of significant interest in medicinal chemistry for the development of novel protein tyrosine phosphatase (PTP) inhibitors. This compound serves as a critical synthetic intermediate for the exploration of allosteric inhibition pathways. Its primary research value lies in its application as a core structure in the design of potent and selective inhibitors of Src Homology-2 phosphatase (SHP2) . SHP2 is a non-receptor PTP encoded by the PTPN11 gene and is a crucial signaling node in the Ras-mitogen-activated protein kinase (MAPK) pathway, as well as other pathways such as JAK-STAT and PI3K-AKT . Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers and certain developmental disorders, making it a highly attractive therapeutic target . The rigid, three-dimensional structure of the octahydrocyclopenta[c]pyrrole core provides a sophisticated framework that allows researchers to present pharmacophoric groups in a specific spatial orientation. This is essential for achieving high-affinity binding to the allosteric site of SHP2, which helps to stabilize the protein in an auto-inhibited conformation and prevent its catalytic activation . Beyond its prominent role in SHP2 inhibitor development, this versatile scaffold is also featured in research for other therapeutic targets. For instance, structurally similar octahydrocyclopenta[c]pyrrole analogues have been investigated as potent antagonists of Retinol-Binding Protein 4 (RBP4), a promising approach for treating age-related macular degeneration (AMD) and Stargardt disease by reducing cytotoxic bisretinoid formation in the retina . This chemical building block empowers scientists to synthesize and optimize novel small-molecule therapeutics for oncology, immune disorders, and other disease areas mediated by aberrant protein tyrosine phosphatase signaling.

Properties

CAS No.

2445052-99-1

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)5-1-6-3-9-4-7(6)2-5;/h5-7,9H,1-4H2,(H,10,11);1H/t5?,6-,7+;

InChI Key

HHRRHIWMRORATM-FXFNDYDPSA-N

Isomeric SMILES

C1[C@@H]2CNC[C@@H]2CC1C(=O)O.Cl

Canonical SMILES

C1C(CC2C1CNC2)C(=O)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Core Reaction Mechanism

The foundational method, detailed in patent CN102167680B, involves lithiation of N-protected octahydrocyclopenta[c]pyrrole followed by carboxylation or esterification. The process begins with N-Boc-protected octahydrocyclopenta[c]pyrrole (III), which undergoes deprotonation using s-butyllithium (s-BuLi) in the presence of chiral ligands such as (+)-Tocosamine or (+)-3-methyl-ten dihydro-1,5-methylene-pyridine-[1,2-a]diazocine.

Key Conditions :

  • Solvent : Methyl tert-butyl ether (MTBE) or tetrahydrofuran (THF) at -78°C.

  • Reagents : s-BuLi (1.4 M in cyclohexane) and dry CO₂ gas.

  • Ligand Role : Induces enantioselectivity, achieving >98% enantiomeric excess (ee).

Post-lithiation, carboxylation with CO₂ yields the carboxylic acid intermediate, which is subsequently treated with HCl to form the hydrochloride salt.

Representative Procedure from Patent CN102167680B

Example 1 :

  • Starting Material : N-Boc octahydrocyclopenta[c]pyrrole (2 mmol).

  • Ligand : (+)-Tocosamine (2.1 equiv).

  • Solvent : MTBE (20 mL).

  • Reaction : s-BuLi (2.1 mL, 1.4 M) at -78°C for 3 hours, followed by CO₂ bubbling.

  • Workup : Acidification to pH 2–3 with HCl, extraction with ethyl acetate, and silica gel chromatography.

  • Yield : 79% (0.33 g).

Example 2 :

  • Ligand : (+)-3-methyl-ten dihydro-1,5-methylene-pyridine-[1,2-a]diazocine.

  • Scale : 20 mmol.

  • Yield : 69% (2.9 g).

Solvent and Temperature Optimization

Solvent Impact on Yield and Purity

The choice of solvent critically affects reaction efficiency:

SolventTemperature (°C)Yield (%)Purity (ee, %)Source
MTBE-787998
THF-506595
Ethyl acetate-15–3082*99

*Reported for analogous Ramipril intermediate synthesis.

MTBE outperforms THF due to better ligand solubility and reduced side reactions. Ethyl acetate, while effective in related syntheses, requires warmer temperatures (-15–30°C), which may compromise stereoselectivity.

Low-Temperature Lithiation

Reactions conducted at -78°C minimize racemization, whereas higher temperatures (-50°C) reduce yields by 14–20%. The use of dry ice-acetone cooling ensures consistent cryogenic conditions.

Hydrochloride Salt Formation

The final step involves treating the free base of (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid with hydrochloric acid. Acidification to pH 2–3 precipitates the hydrochloride salt, which is isolated via filtration or extraction. Patent examples report near-quantitative conversion using 1N HCl.

Alternative Routes and Comparative Analysis

Crystallization-Induced Asymmetric Transformation

The US6407262B1 patent describes seeding techniques to enhance enantiopurity during crystallization. For example, seeding with 10 mg of the target enantiomer in ethyl acetate/diisopropyl ether yields >99% ee. This method complements lithiation by refining crude products.

Challenges and Industrial Scalability

Ligand Cost and Availability

Chiral ligands like (+)-Tocosamine are expensive, contributing to 30–40% of total synthesis costs. Alternatives such as (+)-sparteine derivatives are under investigation but show lower selectivity.

Large-Scale Cryogenic Reactors

Maintaining -78°C in multi-kilogram batches requires specialized equipment, increasing capital expenditure. Flow chemistry systems may mitigate this by enabling continuous low-temperature reactions.

Chemical Reactions Analysis

Types of Reactions

(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily utilized in drug discovery and development due to its ability to interact with various biological targets:

  • SHP2 Inhibition : Research indicates that derivatives of this compound can inhibit SHP2 activity, which is implicated in various cancers. Compounds derived from octahydrocyclopenta[c]pyrrole have been shown to modulate SHP2-mediated pathways effectively .
  • Retinol Binding Protein 4 (RBP4) Antagonists : Studies have demonstrated that analogues of this compound can act as antagonists for RBP4, a protein associated with metabolic disorders. These compounds exhibit favorable pharmacokinetic properties and significant reductions in serum RBP4 levels during animal studies .

Interaction Studies

Interaction studies are crucial for understanding the pharmacological potential of (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride:

  • Neurotransmitter Systems : Preliminary data suggest that this compound may interact with neurotransmitter receptors, although comprehensive pharmacokinetic and pharmacodynamic profiles are still under investigation .
  • Binding Affinity : The compound's binding affinity to various receptors is being explored to optimize its therapeutic applications .

Comparative Analysis of Related Compounds

The following table summarizes other compounds related to (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride:

Compound NameStructural FeaturesUnique Aspects
Octahydrocyclopenta[c]pyrrole-1-carboxylic acidSimilar bicyclic structureDifferent position of carboxyl group
Octahydrocyclopenta[c]pyrrole-3-carboxylic acidBicyclic structure with varied substitutionPotentially different biological activity
Cyclohexane derivativesSaturated cyclic structuresNon-pyrrole components may alter reactivity

Case Study 1: SHP2 Inhibition

A study published in 2018 focused on the development of small molecules that inhibit SHP2 activity. The research demonstrated that octahydrocyclopenta[c]pyrrole derivatives could effectively reduce SHP2-mediated signaling pathways associated with cancer progression .

Case Study 2: RBP4 Antagonists

In another study, a series of bicyclic octahydrocyclopenta[c]pyrrole analogues were synthesized and tested for their ability to antagonize RBP4. Results indicated that these compounds maintained excellent stability and exhibited significant pharmacodynamic effects in vivo .

Mechanism of Action

The mechanism of action of (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s activity and pharmacokinetics are influenced by substituents on the bicyclic core. Below is a comparative analysis with structurally related derivatives:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Biological Activity / Notes Reference
(3aR,5S,6aS)-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride -COOH at C5, HCl salt 207.70 (base: 171.20) High RBP4 binding affinity; polar due to carboxylic acid
(3aR,5r,6aS)-5-(2-(Trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrole-2-carboxamide -CONH2 at C2, -CF3Ph at C5 299 (base) Enhanced lipophilicity from -CF3Ph; carboxamide improves metabolic stability
5-Methyl-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)-hexahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-4-carboxylic Acid (42) Pyrimidine-4-COOH at C2, -CF3Ph at C5 ~450 (estimated) Dual functional groups increase selectivity for RBP4; pyrimidine enhances π-π interactions
4-Methyl-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)-hexahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-5-carboxylic Acid (43) Pyrimidine-5-COOH at C2, -CF3Ph at C5 ~450 (estimated) Positional isomer of 42; altered binding kinetics due to carboxylate orientation
5-Chloro-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)-octahydrocyclopenta[c]pyrrole-2-carboxamido)benzoic Acid (52) -Cl and -COOH on benzoate, -CF3Ph at C5 ~500 (estimated) Increased potency but reduced solubility due to chloro substitution
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate tert-butyl ester at C2, ketone at C5 225.28 Prodrug form; esterification improves membrane permeability
(3aR,6aS)-5,5-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride -F at C5 157.23 (base) Fluorination enhances metabolic stability and RBP4 binding

Stereochemical and Conformational Effects

  • Stereochemistry : The (3aR,5S,6aS) configuration is optimal for RBP4 antagonism. Derivatives like rel-(2R,5S)-5-phenylpyrrolidine-2-carboxamide hydrochloride () show reduced activity due to altered stereochemistry .
  • Ring Saturation : Hexahydro (partially saturated) vs. octahydro (fully saturated) cores influence conformational flexibility. For example, the octahydro derivative in compound 52 improves target engagement compared to hexahydro analogs .

Pharmacokinetic and Physicochemical Properties

  • Solubility : Carboxylic acid derivatives (e.g., parent compound) exhibit higher aqueous solubility but lower membrane permeability than esterified (e.g., tert-butyl ester) or amide derivatives .
  • Lipophilicity : Trifluoromethylphenyl (-CF3Ph) substituents (e.g., compounds 42, 43) increase logP values, enhancing blood-retinal barrier penetration .

Key Research Findings

  • RBP4 Binding: The parent compound’s carboxylic acid group forms critical hydrogen bonds with RBP4’s retinol-binding pocket, achieving IC50 values <100 nM .
  • Metabolic Stability : Fluorinated derivatives (e.g., 5,5-difluoro analog) resist CYP450-mediated oxidation, improving half-life in preclinical models .
  • Therapeutic Potential: Pyrimidine-carboxylic acid hybrids (42, 43) demonstrate dual RBP4 and VEGF inhibition, making them candidates for diabetic retinopathy .

Biological Activity

(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride is a bicyclic compound with significant implications in medicinal chemistry and biological research. Its unique structural configuration allows it to interact with various biological targets, making it a subject of interest for studies related to enzyme inhibition, receptor modulation, and potential therapeutic applications.

  • IUPAC Name : (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride
  • Molecular Formula : C8H13ClN2O2
  • Molecular Weight : 188.65 g/mol
  • CAS Number : 442877-23-8

The biological activity of this compound primarily revolves around its ability to bind to specific receptors and enzymes. Research indicates that it may act as an antagonist to retinol-binding protein 4 (RBP4), which plays a crucial role in the transport of retinol (vitamin A) in the body. Inhibition of RBP4 has been linked to various metabolic processes and could have implications for conditions like obesity and diabetes .

In Vitro Studies

  • RBP4 Binding Affinity :
    • A study demonstrated that derivatives of octahydrocyclopenta[c]pyrrole exhibited high binding affinity for RBP4, with some analogues showing over 85% reduction in serum RBP4 levels after administration in rodent models .
  • Enzyme Interaction :
    • The compound has been evaluated for its effects on various metabolic enzymes. Its interactions can modulate metabolic pathways, potentially leading to therapeutic effects in metabolic disorders .

In Vivo Studies

  • Pharmacokinetics :
    • Animal studies have shown that the compound maintains stability in circulation, with pharmacokinetic profiles suggesting sustained activity over extended periods .
  • Therapeutic Potential :
    • Research indicates potential applications in treating conditions associated with retinol metabolism dysregulation, such as certain forms of retinal degeneration and metabolic syndrome .

Case Study 1: Retinol Binding Protein Antagonism

A series of experiments conducted on rodent models showed that administering (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride led to a significant decrease in serum RBP4 levels. This reduction correlated with improved insulin sensitivity and decreased lipid accumulation in liver tissues.

Case Study 2: Enzyme Modulation

In vitro assays demonstrated that the compound could inhibit specific enzymes involved in lipid metabolism. This inhibition was associated with altered lipid profiles in treated cells, suggesting a potential role in managing dyslipidemia.

Data Table: Summary of Biological Activities

Biological Activity Effect Observed Study Reference
RBP4 Binding>85% reduction in serum levels
Enzyme InhibitionModulation of lipid metabolism
Pharmacokinetic StabilitySustained activity over time
Therapeutic ImplicationsPotential treatment for metabolic disorders

Q & A

Q. What are the common synthetic routes for (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of bicyclic intermediates under controlled conditions. For example, coupling reactions with pyrimidine derivatives (e.g., methyl 2-chloro-5-methylpyrimidine-4-carboxylate) in DMF at 60°C for 16 hours, followed by aqueous workup and purification . Optimization parameters include:

  • Temperature : Elevated temperatures (60–80°C) improve reaction rates but may increase side products.
  • Catalysts : Triethylamine (Et3N) is often used to deprotonate intermediates and stabilize transition states.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of bicyclic intermediates. A table summarizing reaction yields under varying conditions:
SolventTemp (°C)Time (h)Yield (%)
DMF601665
THF602442
DMSO801258

Q. How can researchers confirm the stereochemical configuration of this compound?

Methodological Answer: Advanced spectroscopic and computational methods are required:

  • NMR Spectroscopy : Compare coupling constants (e.g., 3JHH^3J_{HH}) to predicted values from density functional theory (DFT) calculations. provides SMILES/InChi data for similar bicyclic structures to validate stereochemistry .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., CAS 1256240-40-0 in ) .
  • Circular Dichroism (CD) : Correlate experimental CD spectra with computational models for chiral centers.

Q. What analytical techniques are recommended for assessing purity and stability?

Methodological Answer:

  • HPLC/MS : Use reverse-phase C18 columns with UV detection (210–254 nm) and mass spectrometry to detect impurities (e.g., unreacted intermediates or degradation products) .
  • Thermogravimetric Analysis (TGA) : Monitor thermal stability under nitrogen to identify decomposition thresholds.
  • Karl Fischer Titration : Quantify water content, critical for hygroscopic hydrochloride salts.

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthetic batches be resolved?

Methodological Answer: Contradictions in stereochemical data (e.g., NMR vs. X-ray) often arise from conformational flexibility or crystallization artifacts. Mitigation strategies include:

  • Dynamic NMR (DNMR) : Probe ring-flipping dynamics in solution to identify equilibrium states .
  • Variable-Temperature Studies : Analyze temperature-dependent chemical shifts to distinguish rigid vs. flexible moieties.
  • Cocrystallization : Use chiral auxiliaries to stabilize specific conformers for X-ray analysis .

Q. What functionalization strategies enable selective modification of the bicyclic core for structure-activity studies?

Methodological Answer:

  • Boc Protection : Introduce tert-butoxycarbonyl (Boc) groups at the pyrrolidine nitrogen to block undesired reactivity (see for analogous procedures) .
  • Cross-Coupling Reactions : Utilize palladium catalysts to attach aryl/heteroaryl groups at the 5-position, as demonstrated in for Retinol Binding Protein 4 antagonists .
  • Carboxylic Acid Activation : Convert the carboxylic acid to acyl chlorides or NHS esters for peptide coupling.

Q. How can computational modeling predict environmental fate or toxicity of this compound?

Methodological Answer:

  • QSAR Models : Use quantitative structure-activity relationships to estimate biodegradation rates or ecotoxicity (e.g., EPI Suite software).
  • Molecular Dynamics (MD) Simulations : Predict partitioning coefficients (log P) and solubility in environmental matrices .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes in ) to infer ecological impacts .

Q. What experimental designs are suitable for studying its metabolic stability in biological systems?

Methodological Answer:

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS.
  • Isotope-Labeling : Use 13C^{13}\text{C}- or 14C^{14}\text{C}-labeled analogs to trace metabolic pathways.
  • Split-Plot Designs : Apply hierarchical models (e.g., randomized blocks with split-split plots) to account for biological variability, as in ’s agricultural studies .

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